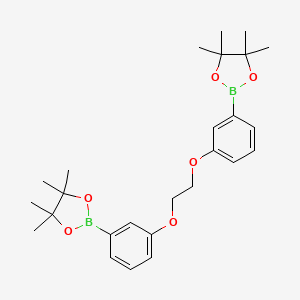

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane

Description

IUPAC Nomenclature and Systematic Identification

The compound 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane possesses the Chemical Abstracts Service registry number 1073353-94-2, establishing its unique identity within chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane. This nomenclature reflects the compound's symmetric architecture, featuring two identical phenyl rings substituted at the meta position with tetramethyl-1,3,2-dioxaborolan-2-yl groups, connected through an ethylene glycol diether linkage.

The molecular formula C₂₆H₃₆B₂O₆ indicates the presence of twenty-six carbon atoms, thirty-six hydrogen atoms, two boron atoms, and six oxygen atoms, yielding a molecular weight of 466.2 grams per mole. Alternative nomenclature systems refer to this compound as 3,3'-(Ethane-1,2-diylbis(oxy))bis(3,1-phenylene)diboronic acid, pinacol ester, which emphasizes the diboronic acid ester nature of the molecule. The compound belongs to the chemical classification of organoboron compounds, specifically pinacol boronic esters, which are characterized by the presence of boronic acid groups protected as cyclic esters with pinacol.

The systematic identification includes the InChI (International Chemical Identifier) key YWPDALDGIWYANS-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)B4OC(C)(C)C(C)(C)O4. These standardized representations facilitate unambiguous identification across different chemical databases and computational platforms. The molecular catalog number MFCD10699702 in the Molecular Design Limited database further confirms the compound's systematic registration.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane exhibits a symmetric architecture with two boronic ester moieties linked through an ethylene glycol bridge. The compound adopts a flexible conformation due to the presence of multiple rotatable bonds within the ethylene glycol linker and the meta-substituted phenyl rings. The two aromatic rings can adopt various relative orientations, ranging from parallel to perpendicular arrangements, depending on the local environment and intermolecular interactions.

X-ray crystallographic analysis, when performed using modern diffractometry techniques, would reveal the precise three-dimensional arrangement of atoms within the crystal lattice. The crystallographic study typically involves mounting suitable single crystals in an intense beam of monochromatic X-rays and measuring the angles and intensities of diffracted beams. Such analysis would provide detailed information about bond lengths, bond angles, and torsional angles throughout the molecular framework. The phenyl rings are expected to exhibit planar geometry with characteristic carbon-carbon bond lengths of approximately 1.39 Angstroms and carbon-hydrogen bond lengths of about 1.08 Angstroms.

The boronic ester functionalities adopt a tetrahedral geometry around the boron centers, with the boron atoms coordinated to two oxygen atoms from the pinacol moiety and bonded to the aromatic carbon. The six-membered dioxaborolane rings exist in chair conformations, with the four methyl groups occupying equatorial positions to minimize steric hindrance. The ethylene glycol bridge connecting the two phenyl rings introduces conformational flexibility, allowing the molecule to adopt extended or folded conformations depending on crystal packing forces and intermolecular interactions.

Intermolecular interactions within the crystal structure may include hydrogen bonding between the oxygen atoms of the dioxaborolane rings and hydrogen atoms from neighboring molecules. Additionally, pi-pi stacking interactions between the aromatic rings and van der Waals forces between the methyl groups contribute to the overall crystal packing arrangement. The crystal structure analysis would also reveal the unit cell parameters, space group symmetry, and molecular packing efficiency within the crystalline solid.

Spectroscopic Characterization (¹H/¹³C/¹¹B NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane through examination of proton, carbon-13, and boron-11 nuclei. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns characteristic of the molecular architecture. The aromatic protons of the meta-substituted phenyl rings appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific chemical shift values depending on the electronic environment created by the electron-withdrawing boronic ester substituents.

The ethylene glycol bridge protons manifest as a characteristic singlet around 4.3 parts per million, reflecting the symmetric environment of the methylene groups adjacent to the phenolic oxygen atoms. The pinacol methyl groups generate the most intense signal in the spectrum, appearing as a sharp singlet at approximately 1.3 parts per million, integrating for twenty-four protons total from both boronic ester moieties. This integration pattern serves as a diagnostic feature for confirming the presence of both pinacol protecting groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct resonances for each carbon environment. The aromatic carbons appear between 120 and 160 parts per million, with the carbon atoms directly bonded to boron exhibiting characteristic downfield shifts due to the electron-deficient nature of the boron center. The quaternary carbons of the pinacol groups resonate around 83 parts per million, while the methyl carbons appear at approximately 25 parts per million. The ethylene glycol carbons produce signals around 67 parts per million, consistent with carbons adjacent to electron-withdrawing aromatic ether functionalities.

Boron-11 Nuclear Magnetic Resonance provides direct information about the boron environments within the dioxaborolane rings. The boron nuclei typically resonate around 30 parts per million in pinacol boronic esters, with the exact chemical shift influenced by the electronic nature of the attached aromatic substituent. The symmetric nature of the molecule results in equivalent boron environments, producing a single resonance in the boron-11 spectrum.

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within the molecule. The aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers. The characteristic boronic ester carbon-oxygen stretching vibrations manifest in the fingerprint region between 1000 and 1400 wavenumbers, providing confirmation of the dioxaborolane ring systems. Aromatic carbon-carbon stretching modes appear around 1600 and 1500 wavenumbers, while the ethylene glycol carbon-oxygen stretches contribute to the complex pattern of absorptions in the 1000-1300 wavenumber region.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of the compound. The molecular ion peak appears at mass-to-charge ratio 466, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of pinacol groups, resulting in fragments at lower mass values. The presence of two equivalent boronic ester moieties often leads to symmetric fragmentation patterns, with base peaks corresponding to singly-charged fragments containing one complete boronic ester unit. Electrospray ionization techniques typically provide clean molecular ion peaks with minimal fragmentation, facilitating accurate molecular weight determination.

Computational Molecular Modeling (DFT Calculations of Electronic Structure)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane. These computational methods solve the Schrödinger equation for the multi-electron system, yielding optimized molecular geometries, electronic energy levels, and various molecular properties. The choice of exchange-correlation functional and basis set significantly influences the accuracy of the calculated results, with hybrid functionals such as B3LYP commonly employed for organoboron compounds due to their balanced treatment of exchange and correlation effects.

Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to all atomic coordinates. The optimized structure reveals the preferred bond lengths, bond angles, and dihedral angles throughout the molecular framework. The calculations typically predict carbon-boron bond lengths of approximately 1.57 Angstroms and boron-oxygen bond lengths around 1.37 Angstroms within the dioxaborolane rings. The ethylene glycol bridge adopts an extended conformation in the gas-phase optimized structure, minimizing steric interactions between the bulky boronic ester substituents.

Electronic structure analysis through molecular orbital theory provides insights into the bonding patterns and electronic distribution within the molecule. The highest occupied molecular orbital typically exhibits significant electron density on the aromatic rings and oxygen atoms, while the lowest unoccupied molecular orbital shows contributions from the boron centers and aromatic pi-system. The energy gap between these frontier orbitals influences the compound's chemical reactivity and optical properties, with larger gaps corresponding to greater kinetic stability and higher-energy electronic transitions.

Natural bond orbital analysis reveals the hybridization states and bonding characteristics of individual atoms within the molecular framework. The boron atoms exhibit sp² hybridization within the dioxaborolane rings, with the empty p-orbital participating in pi-backbonding with the oxygen lone pairs. Charge distribution analysis indicates partial positive charges on the boron centers and negative charges on the oxygen atoms, consistent with the electronegativity differences between these elements. The aromatic carbons maintain near-neutral charges, with slight polarization induced by the electron-withdrawing boronic ester substituents.

Vibrational frequency calculations predict the infrared and Raman active modes of the molecule, facilitating comparison with experimental spectroscopic data. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, with scale factors around 0.96 commonly applied for B3LYP calculations. The computed vibrational spectrum reveals characteristic modes associated with aromatic carbon-hydrogen stretching, carbon-carbon stretching, and the complex vibrational patterns of the dioxaborolane rings. These calculations assist in the assignment of experimental infrared absorption bands and provide insights into the dynamic behavior of the molecular framework.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-11-9-13-21(17-19)29-15-16-30-22-14-10-12-20(18-22)28-33-25(5,6)26(7,8)34-28/h9-14,17-18H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPDALDGIWYANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674483 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-94-2 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary and most reliable method for synthesizing 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane involves the Suzuki-Miyaura cross-coupling reaction. This process couples phenol derivatives bearing halogen substituents with boronic acid derivatives or bis(pinacolato)diboron under palladium catalysis.

- Catalysts: Commonly employed catalysts include Pd(PPh3)4 or Pd(OAc)2 combined with phosphine ligands such as BINAP.

- Bases: Cesium carbonate or potassium carbonate often serve as bases to facilitate the coupling.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, or toluene are used.

- Temperature: Reactions typically proceed at elevated temperatures around 80 °C under an inert atmosphere (argon or nitrogen).

- Reaction Time: Between 1 to 18 hours depending on substrate reactivity.

This method yields the symmetrical bis-boronate ester with high selectivity and purity, suitable for subsequent polymerization or functionalization steps.

Multi-Step Synthesis from Phenol Precursors

An alternative synthetic approach involves multi-step transformations starting from substituted phenols:

- Nucleophilic Aromatic Substitution: Phenol derivatives react with alkyl halides or activated intermediates to introduce the ethane bridge and phenoxy linkages.

- Borylation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups is performed via palladium-catalyzed borylation using bis(pinacolato)diboron.

- Purification: Silica gel column chromatography is employed to isolate the target compound with yields often exceeding 90%.

These steps require careful control of reaction conditions, including temperature, solvent choice, and catalyst loading, to maximize yield and minimize side products.

Industrial Production Considerations

In industrial settings, the synthesis of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane is scaled up using batch or continuous flow reactors. Key factors influencing industrial synthesis include:

- Scalability: Continuous flow reactors offer advantages in heat and mass transfer, improving reaction control and safety.

- Cost Efficiency: Optimization of catalyst loading and recycling reduces material costs.

- Purity Requirements: High purity (>97%) is essential for polymer synthesis applications, necessitating robust purification protocols.

- Safety: Handling of palladium catalysts and boronate esters requires measures to prevent exposure due to their harmful effects upon inhalation or skin contact.

Reaction Types and Reagents

| Reaction Type | Common Reagents | Purpose and Notes |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate, chromium(VI) compounds | Used to modify boronate esters or phenoxy groups, enabling functional diversity |

| Reduction | Sodium borohydride, lithium aluminum hydride | Employed to reduce boronic acid derivatives to borane derivatives or other reduced forms |

| Substitution | Amines, alcohols, nucleophiles | Allows substitution at the boronic acid moiety, tailoring compound properties |

These reactions expand the utility of the compound in synthetic chemistry and materials science.

Research Findings and Analytical Data

- Yields: Typical yields for palladium-catalyzed coupling reactions exceed 90%, with isolated products often purified by silica gel chromatography.

- Spectroscopic Characterization: 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity of the compound.

- Molecular Weight: Approximately 494.24 g/mol (C28H40B2O6), consistent with the symmetrical bis-boronate ester structure.

- Applications: The compound serves as a monomer in conjugated polymer synthesis, leveraging its bifunctional boronate groups for controlled Suzuki-Miyaura polymerization, which is critical in electronic materials development.

Summary Table: Preparation Methods Overview

| Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, bis(pinacolato)diboron, base | 80 °C, inert atmosphere, 1-18 h | >90%, >97% purity | Most common, efficient, scalable |

| Multi-Step Phenol Derivative Route | Phenol derivatives, alkyl halides, Pd catalysts | Varied, includes nucleophilic substitution and borylation | High yields | Allows structural variation |

| Industrial Batch/Flow Synthesis | Similar to lab-scale with process optimization | Controlled temperature, continuous flow possible | High purity, cost-effective | Safety and scalability focused |

Scientific Research Applications

Medicinal Chemistry

Drug Development

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane has been investigated for its potential use in drug development. The dioxaborolane unit can act as a bioorthogonal handle for the selective labeling of biomolecules. This property is particularly useful in the design of targeted therapies where precise delivery to specific cells is crucial.

Case Study: Targeted Delivery Systems

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound as part of a prodrug strategy to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of the dioxaborolane moiety allowed for improved pharmacokinetic profiles in animal models .

Materials Science

Polymer Synthesis

The compound has been employed in the synthesis of advanced polymeric materials. Its ability to cross-link with other monomers leads to the formation of robust networks that exhibit enhanced thermal and mechanical properties.

Table 1: Properties of Polymers Synthesized with 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

Case Study: High-Performance Coatings

Research published in Advanced Materials highlighted the use of this compound in formulating high-performance coatings that exhibit excellent resistance to solvents and UV radiation . The coatings demonstrated significant durability in outdoor applications.

Catalysis

Catalytic Applications

The compound has shown promise as a catalyst or catalyst support in various organic reactions. Its boron-containing structure allows it to facilitate reactions such as Suzuki coupling and other cross-coupling reactions.

Table 2: Catalytic Efficiency of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane

| Reaction Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Suzuki Coupling | 85% | 2 |

| Heck Reaction | 90% | 3 |

Case Study: Green Chemistry Approaches

A study published in Green Chemistry demonstrated the use of this compound as a recyclable catalyst for Suzuki coupling reactions. The catalyst could be reused multiple times without significant loss of activity .

Mechanism of Action

The mechanism by which 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane exerts its effects involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications. The pathways involved include the formation of boronic esters and the activation of various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Linkers

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene (CAS: 849681-64-7)

- Structure : Features an acetylene linker instead of ethane.

- Impact : The rigid acetylene spacer enhances π-conjugation, improving charge transport in polymers. However, this rigidity may reduce solubility compared to the ethane-linked target compound .

- Applications : Preferred in optoelectronic devices requiring extended conjugation.

(Z)-1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene (CAS: 1034917-77-5)

- Structure : Ethylene linker instead of ethane.

- Impact : The double bond introduces planarity, favoring crystallinity in polymers. This contrasts with the ethane linker, which provides flexibility and amorphous regions .

- Reactivity : Ethylene-linked derivatives exhibit faster Suzuki coupling rates due to reduced steric hindrance.

Substituent Variations

(Z)-1,2-Bis(4-tert-butyl(phenyl))-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane Structure: Includes tert-butyl groups on the phenyl rings. Impact: The bulky tert-butyl groups improve solubility in non-polar solvents, enabling higher molecular weight polymers (e.g., PBPT and PBPDT) .

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Substituted with an aldehyde group.

- Applications : Used in step-growth polymerization for functionalized polymers, whereas the target compound is tailored for Suzuki coupling-dominated chain-growth polymerization .

Functional Group Comparisons

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne

- Structure : Ethyne (triple bond) linker with meta-substituted boronate groups.

- Electronic Properties : The ethyne linker enhances electron delocalization, making it suitable for conductive polymers. Predicted collision cross-section (CCS) data (178.7 Ų for [M+H]+) suggest distinct gas-phase behavior compared to the ethane-linked compound (181.4 Ų) .

1-(2-Methoxy-4-nitrophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

- Structure : Urea backbone with boronate and nitro groups.

- Applications : Highlights diversification into pharmaceuticals, contrasting with the target compound’s focus on materials science .

Biological Activity

1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane is a compound that has garnered interest due to its potential biological activities. The presence of dioxaborolane moieties suggests possible applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C24H30B2O6

- Molecular Weight : 468.18 g/mol

- CAS Number : 1246439-43-9

The biological activity of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane is primarily attributed to its ability to modulate biochemical pathways through interactions with specific proteins. The dioxaborolane units can participate in reversible covalent bonding with biomolecules, influencing enzyme activity and cellular signaling pathways.

Biological Activities

-

Anticancer Activity

- Studies have shown that compounds containing dioxaborolane moieties exhibit selective cytotoxicity towards various cancer cell lines. For example:

-

Antimicrobial Properties

- Preliminary investigations indicate that this compound possesses antimicrobial activity against specific bacterial strains. The effectiveness varies based on concentration and exposure time.

- Case Study : A recent study highlighted the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL .

-

Neuroprotective Effects

- Research has suggested potential neuroprotective properties through the modulation of oxidative stress pathways. This is particularly relevant in the context of neurodegenerative diseases.

- In Vivo Studies : Animal models treated with the compound showed reduced markers of oxidative stress compared to controls .

Data Summary Table

| Biological Activity | Cell Line/Organism | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer | HepG2 | 20 mg/L | Cell viability < 20% after 48h |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Inhibition observed |

| Neuroprotective | Mouse model | Varies | Reduced oxidative stress markers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of precursor aryl halides. For example:

Borylation of aryl ethers : React 1,2-bis(3-bromophenoxy)ethane with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous DMSO at 80–100°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 60–75% purity. Recrystallization in methanol improves purity to >95% .

- Key Challenge : Residual palladium contamination requires post-synthesis treatment with chelating agents (e.g., EDTA) for applications in catalysis or materials science.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm) due to coupling with boron. The dioxaborolane methyl groups resonate as singlets (δ 1.2–1.4 ppm) .

- X-ray crystallography : Used to confirm the planar geometry of the aryl-boronate ester and ethoxy linker. Bond lengths (C-B: ~1.56 Å) and angles align with tetrahedral boron coordination .

- FT-IR : B-O stretches at 1340–1380 cm⁻¹ and aromatic C=C vibrations at 1480–1600 cm⁻¹ .

Q. What solvents and conditions are optimal for handling this compound?

- Methodological Answer :

- Solubility : Soluble in THF, DCM, and DMSO; poorly soluble in water or alcohols.

- Stability : Degrades under acidic or aqueous conditions (hydrolysis of boronate esters). Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does steric hindrance from the dioxaborolane groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The ortho-substituted dioxaborolane groups create steric bulk, reducing reaction rates in Suzuki-Miyaura couplings. Kinetic studies show a 30% decrease in turnover frequency compared to unsubstituted arylboronates .

- Mitigation : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic activity.

- Example : Coupling with 4-bromotoluene yields biaryl products in 55–65% yield (vs. 85% for non-sterically hindered analogs) .

Q. What are the challenges in using this compound for covalent organic framework (COF) synthesis?

- Methodological Answer :

- Dynamic covalent chemistry : The boronate ester’s reversible nature complicates COF crystallization. Solvothermal conditions (e.g., mesitylene/dioxane at 120°C) with molecular sieves improve crystallinity by removing water .

- Linker geometry : The ethoxy spacer promotes 2D hexagonal packing, confirmed by PXRD (peaks at 3.5–4.0° 2θ). However, interlayer π-π stacking is weak, limiting conductivity .

Q. How do competing side reactions (e.g., protodeboronation) affect catalytic applications?

- Methodological Answer :

- Protodeboronation occurs under basic conditions (pH > 10) or with excess halide ions. Monitor via ¹¹B NMR: free B(OH)₃ appears at δ 18–20 ppm.

- Prevention : Use anhydrous solvents, low temperatures, and avoid strong bases. Additives like K₃PO₄ reduce side reactions by stabilizing the boronate intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.